molecular formula C14H10FN3O3S B5847980 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B5847980
M. Wt: 319.31 g/mol
InChI Key: JNIOMEAOLVFYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide, commonly known as FN-PABA, is a chemical compound that has been widely used in scientific research. FN-PABA is a derivative of para-aminobenzoic acid (PABA) and has been found to have significant biochemical and physiological effects.

Mechanism of Action

FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide acts as a competitive inhibitor of DHPS by binding to the active site of the enzyme. This prevents the synthesis of folate, which is essential for the growth and survival of bacteria. The inhibition of DHPS also leads to the accumulation of dihydropteroic acid, which is toxic to bacteria.
Biochemical and Physiological Effects:
FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has also been found to inhibit the growth of certain cancer cells, such as human colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency as an inhibitor of DHPS. This makes it an effective tool for studying the mechanism of action of this enzyme. However, FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is not selective for DHPS and can also inhibit other enzymes that are involved in folate synthesis. This can lead to unwanted side effects and limit its use in certain experiments.

Future Directions

There are several future directions for the use of FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in scientific research. One area of interest is the development of new antibiotics that target DHPS. FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide can be used as a starting point for the design of new compounds that are more selective and have fewer side effects. Another area of interest is the use of FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in cancer research. It has been shown to inhibit the growth of certain cancer cells, and further research is needed to explore its potential as a cancer therapy.
Conclusion:
In conclusion, FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of DHPS and has significant biochemical and physiological effects. While it has limitations as a tool for lab experiments, there are several future directions for its use in the development of new antibiotics and cancer therapies.

Synthesis Methods

FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide can be synthesized by reacting 2-fluoro-5-nitroaniline with carbon disulfide and then reacting the resulting product with benzoyl chloride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been extensively used in scientific research as a tool to study the mechanism of action of certain enzymes. It has been found to be a potent inhibitor of dihydropteroate synthase (DHPS), an enzyme that is essential for the synthesis of folate in bacteria. FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has also been used to study the inhibition of sulfonamide antibiotics, which are commonly used to treat bacterial infections.

properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-11-7-6-10(18(20)21)8-12(11)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIOMEAOLVFYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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